1-Bromo-3-chloro-6-n-pentyloxybenzene

Description

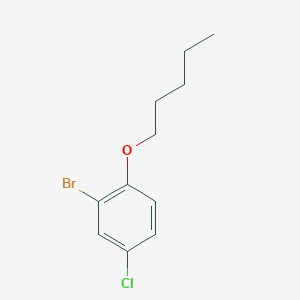

1-Bromo-3-chloro-6-n-pentyloxybenzene (C₁₁H₁₄BrClO) is a halogenated aromatic compound featuring bromo (Br) and chloro (Cl) substituents at the 1- and 3-positions, respectively, and a pentyloxy (-O-C₅H₁₁) group at the 6-position. The pentyloxy chain introduces lipophilicity, which may enhance solubility in nonpolar solvents, while the electron-withdrawing halogens influence its reactivity in electrophilic substitution reactions .

Properties

IUPAC Name |

2-bromo-4-chloro-1-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClO/c1-2-3-4-7-14-11-6-5-9(13)8-10(11)12/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDBIYVMCNHVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-6-n-pentyloxybenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives followed by etherification. One common method involves the bromination and chlorination of a benzene ring, followed by the introduction of a pentyloxy group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine, and a base to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-6-n-pentyloxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium alkoxides or amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-chloro-6-n-pentyloxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-6-n-pentyloxybenzene involves its reactivity towards nucleophiles and electrophiles. The halogen atoms (bromine and chlorine) make the benzene ring highly reactive, allowing for various substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.

Comparison with Similar Compounds

Structural Analogs in Halogenated Benzene Derivatives

The following table compares 1-Bromo-3-chloro-6-n-pentyloxybenzene with structurally related compounds, focusing on substituent effects and molecular properties:

Key Differences and Implications

Substituent Electronic Effects

- Pentyloxy vs. Trifluoromethoxy : The pentyloxy group (-O-C₅H₁₁) is electron-donating via resonance, activating the benzene ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (-O-CF₃) is strongly electron-withdrawing, deactivating the ring and directing reactions to meta/para positions .

- Bromo vs. Fluoro/Iodo : Bromine’s moderate electronegativity and larger atomic size compared to fluorine or iodine may alter reaction kinetics. For example, bromine’s polarizability enhances nucleophilic aromatic substitution (NAS) reactivity relative to fluorine .

Steric and Solubility Considerations

- The pentyloxy chain in the target compound increases steric bulk compared to smaller alkoxy groups (e.g., methoxy). This may reduce crystallization tendencies, improving solubility in organic solvents like hexane or toluene.

Thermal Stability

- Trifluoromethoxy and fluorinated analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) likely exhibit higher thermal stability due to strong C-F bonds, whereas the pentyloxy group may lower decomposition temperatures due to alkyl chain flexibility .

Biological Activity

1-Bromo-3-chloro-6-n-pentyloxybenzene is an organohalogen compound that has garnered attention for its potential biological activities. This compound features a bromine and chlorine atom on a benzene ring, along with a pentyloxy substituent, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.

- Molecular Formula : C11H15BrClO

- Molecular Weight : 273.60 g/mol

- IUPAC Name : 1-bromo-3-chloro-6-(pentyloxy)benzene

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, potentially altering the function of proteins and enzymes. The pentyloxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. Studies have shown that the presence of halogen atoms can enhance the reactivity towards microbial enzymes, leading to cell lysis or inhibition of growth.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition at low concentrations | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective at higher concentrations |

Anticancer Potential

The compound's structure suggests potential anticancer properties, as similar compounds with halogen substitutions have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may interfere with cell cycle progression and promote apoptotic pathways in specific cancer cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various halogenated aromatic compounds demonstrated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to known antibiotics.

- Anticancer Activity Assessment : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.